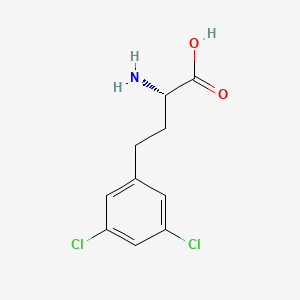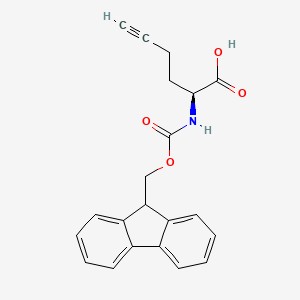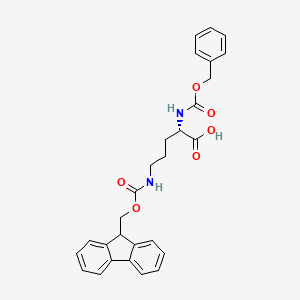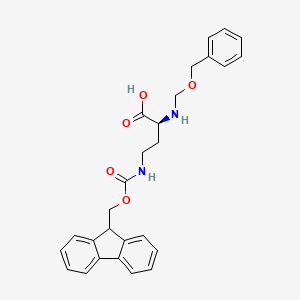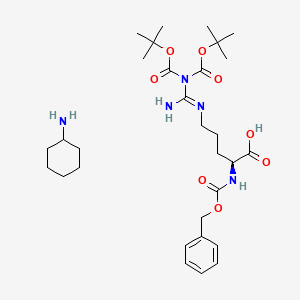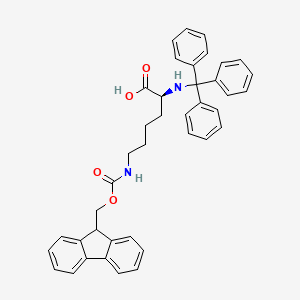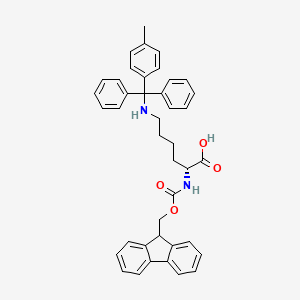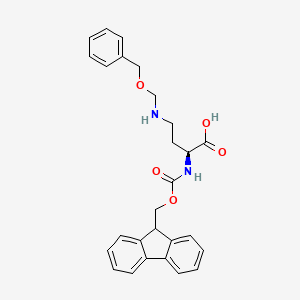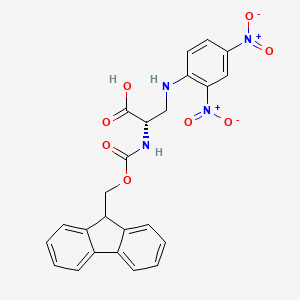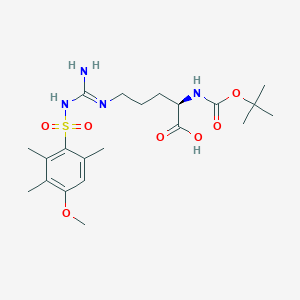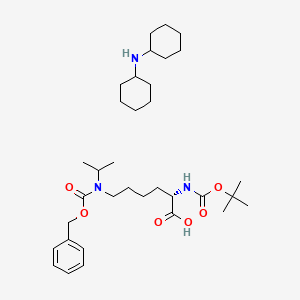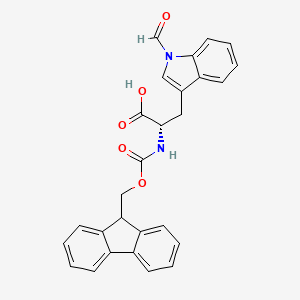
Fmoc-Trp(For)-OH
Vue d'ensemble
Description
“Fmoc-Trp(For)-OH” is a compound used in peptide synthesis. The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides1. The “Trp” part stands for tryptophan, which is one of the 20 standard amino acids1. The “For” part stands for formyl, which is a functional group1.
Synthesis Analysis
The synthesis of “Fmoc-Trp(For)-OH” involves solid-phase peptide synthesis (SPPS), where the peptide chain is constructed on an insoluble solid support12. The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group1. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly1.
Molecular Structure Analysis
The molecular structure of “Fmoc-Trp(For)-OH” is complex due to the presence of the Fmoc group, which is aromatic and promotes hydrophobic and π-π stacking interactions of the fluorenyl rings3.
Chemical Reactions Analysis
In solid-phase synthesis, removal of the N-Fmoc group is usually achieved by treatment with 20–50% v/v piperidine in DMF1. The mechanism of the Fmoc deprotection reaction involves initial deprotonation of the fluorene ring to generate the aromatic cyclopentadiene-type intermediate1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Trp(For)-OH” are influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote building blocks association3.
Applications De Recherche Scientifique
Summary of the Application
“Fmoc-Trp(For)-OH” is used in the synthesis of Fmoc-triazine amino acids, which are then used to create short antibacterial peptidomimetics. These peptidomimetics are being developed as a strategy to combat the rise of antibacterial resistance .
Methods of Application
The Fmoc-triazine amino acids are synthesized and then used in solid-phase peptide synthesis (SPPS) to create a series of amphipathic antimicrobial peptidomimetics .
Results or Outcomes
The trimer, BJK-4, was found to be the most potent short antimicrobial peptidomimetic. It displayed enhanced proteolytic stability and its mechanism of action to kill bacteria was found to be intracellular targeting .
2. Fabrication of Functional Materials
Summary of the Application
“Fmoc-Trp(For)-OH” is used as a bio-inspired building block for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Methods of Application
Amino acids and short peptides modified with the Fmoc group are used for self-assembly to form nanostructures with diverse morphologies. These self-assembled structures have potential applications in various fields .
Results or Outcomes
The self-organization and applications of Fmoc-modified simple biomolecules have been extensively studied. The Fmoc-modified biomolecules offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Safety And Hazards
The safety data sheet for a similar compound, “Fmoc-Trp-OPfp”, suggests that it should be handled with care. It recommends avoiding dust formation and breathing vapors, mist, or gas4.
Orientations Futures
The future directions for “Fmoc-Trp(For)-OH” and similar compounds lie in their potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety3. These compounds show distinct potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties3.
Please note that this information is based on the available resources and may not cover all aspects of “Fmoc-Trp(For)-OH”. For more detailed information, please refer to the specific scientific literature and resources.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718538 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp(For)-OH | |
CAS RN |
152338-45-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



